

"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" CAS number 81569-28-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Cat. No.:	B1365996

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate**

This guide provides a comprehensive technical overview of **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** (CAS No. 81569-28-0), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reaction mechanisms, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Value of a Functionalized Thiazole Core

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and biologically active agents.^[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** emerges as a particularly strategic intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, while the ester and isopropyl groups at the 4- and 5-positions, respectively, offer opportunities for further derivatization and influence solubility and steric interactions. This guide will elucidate the methodologies for its synthesis and its subsequent utilization in creating novel chemical entities.

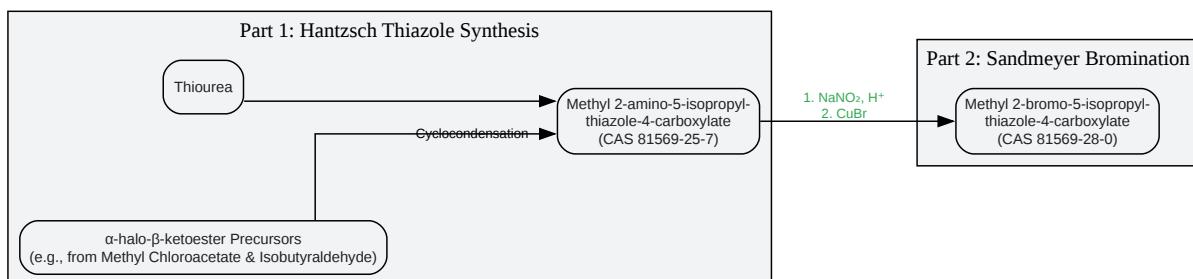
Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods.

Property	Value	Source
CAS Number	81569-28-0	[2]
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	[2]
Molecular Weight	264.14 g/mol	[2]
Appearance	Solid	
InChI Key	AQOIWGWWWPVWHM-UHFFFAOYSA-N	
SMILES String	<chem>O=C(OC)C1=C(C(C)C)SC(Br)=N1</chem>	

Synthesis Pathway: A Two-Stage Strategic Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence: first, the construction of the thiazole ring to form the 2-amino precursor, followed by a diazotization and bromination reaction. This pathway is reliable and scalable, leveraging well-established, robust chemical transformations.



[Click to download full resolution via product page](#)

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

The foundational step is the creation of the substituted 2-aminothiazole ring via the Hantzsch thiazole synthesis.^{[1][3]} This classic method involves the cyclocondensation of an α -halocarbonyl compound with a thioamide-containing reactant, in this case, thiourea.^[3]

Protocol: Hantzsch Thiazole Synthesis

- Precursor Formation: A solution is prepared from sodium metal in dry methanol. To this is added methyl chloroacetate and isobutyraldehyde, which react to form the necessary α -halo- β -ketoester intermediate *in situ*.^[4] The use of a strong base like sodium methoxide is critical for deprotonating the α -carbon of the ketoester, facilitating the aldol-type condensation.
- Thiourea Addition: Thiourea is added to the reaction mixture. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the ketoester.^[3]
- Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbon bearing the halogen, followed by dehydration to yield the aromatic thiazole ring.^[3]

- **Workup and Isolation:** The reaction is refluxed for several hours, then concentrated. The resulting material is dissolved in an appropriate solvent (e.g., dichloromethane) and washed to remove inorganic salts and impurities. Evaporation of the solvent yields the product, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, which can be further purified by recrystallization.^[4]

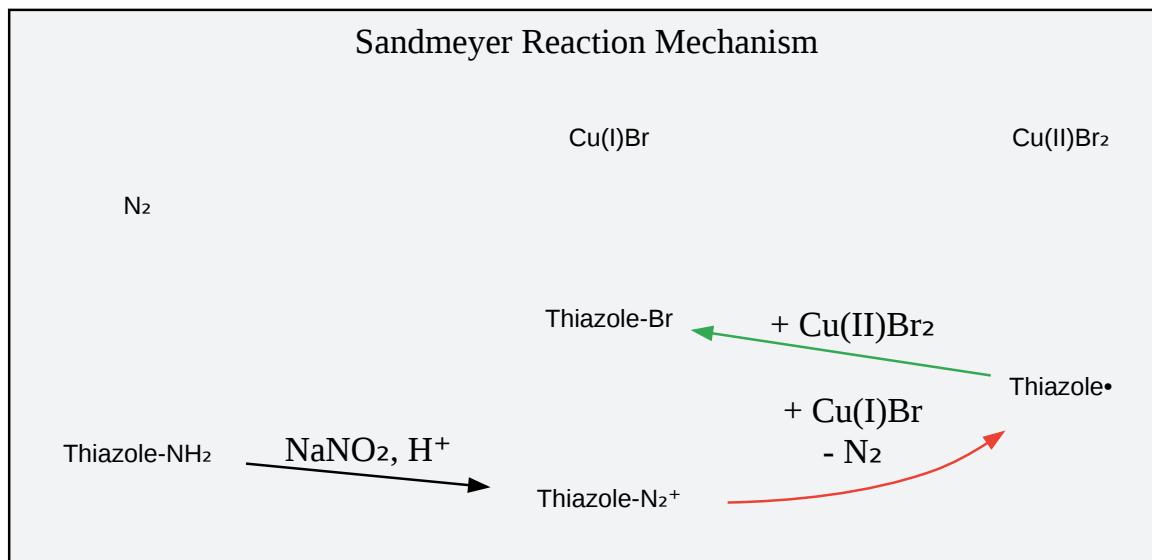
Part 2: Bromination via the Sandmeyer Reaction

With the 2-aminothiazole precursor in hand, the critical C-Br bond is installed using the Sandmeyer reaction. This is a robust and widely used method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.^{[5][6]} The reaction requires careful temperature control and the use of a copper(I) salt catalyst.

Protocol: Sandmeyer Bromination

- **Diazotization:** The precursor, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, is dissolved in an acidic medium (e.g., a mixture of phosphoric and nitric acid).^[7] The solution is cooled to 0–5 °C in an ice bath. This low temperature is crucial as diazonium salts are generally unstable at higher temperatures. An aqueous solution of sodium nitrite (NaNO_2) is then added dropwise. The nitrous acid generated *in situ* reacts with the 2-amino group to form the corresponding thiazole-2-diazonium salt.
- **Copper(I) Bromide Reaction:** In a separate flask, a solution or suspension of copper(I) bromide (CuBr) is prepared. The cold diazonium salt solution is slowly added to the CuBr mixture.
- **Mechanism of Substitution:** The Cu(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.^[5]
- **Workup and Purification:** After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified via column

chromatography on silica gel to afford pure **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate**.



[Click to download full resolution via product page](#)

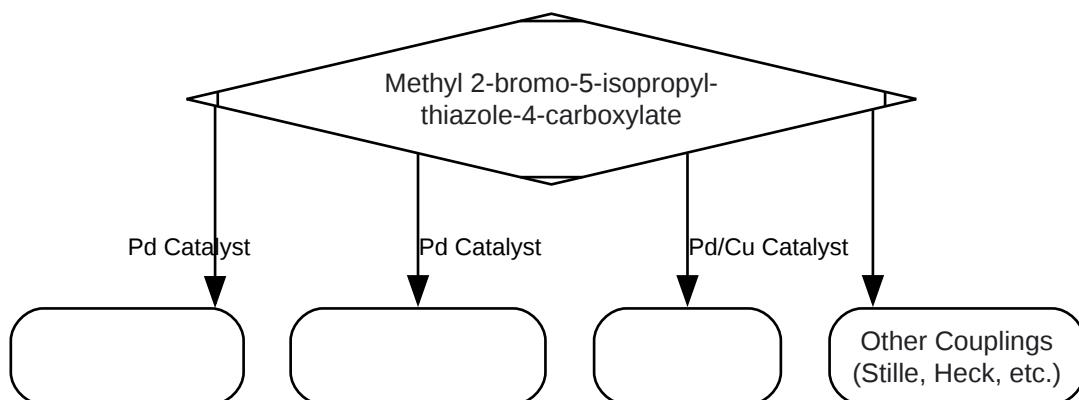
Caption: Catalytic cycle of the Sandmeyer reaction.

Applications in Synthetic Chemistry

The primary value of **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** lies in its role as a versatile intermediate. The C2-bromo substituent is the key reactive site, enabling a wide range of palladium-catalyzed cross-coupling reactions.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 2-aminothiazole derivatives.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

This synthetic flexibility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, which is essential in modern drug discovery.[8][9] For instance, related 2-bromothiazole intermediates are used in the synthesis of potent kinase inhibitors and other therapeutic agents.[10][11]



[Click to download full resolution via product page](#)

Caption: Role as a versatile cross-coupling partner.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the title compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals include a doublet and a septet for the isopropyl group protons, a singlet for the methyl ester protons, and potentially a singlet for the thiazole ring proton (if present and not substituted).
 - ^{13}C NMR: Will show distinct resonances for the carbons of the isopropyl group, the methyl ester, and the three carbons of the thiazole ring, including the C-Br carbon at a characteristic downfield shift.
- Mass Spectrometry (MS): Will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

- Infrared (IR) Spectroscopy: Key stretches would include those for the C=O of the ester group (around 1700-1730 cm⁻¹) and vibrations associated with the thiazole ring.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** and its precursors.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]
 - Skin: Wash off immediately with soap and plenty of water.[12]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [14]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[14]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13] [14][15]

Conclusion

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined synthesis, anchored by the classic Hantzsch and Sandmeyer reactions, provides reliable access to a highly functionalized and versatile scaffold. The C-Br bond acts as a linchpin for diversification, enabling chemists to explore vast chemical space in the quest for new medicines and

agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. scbt.com [scbt.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [guidechem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fishersci.fr [fishersci.fr]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. ["Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" CAS number 81569-28-0]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365996#methyl-2-bromo-5-isopropylthiazole-4-carboxylate-cas-number-81569-28-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com